

An In-depth Technical Guide on the Thermodynamic Properties of Acrolein Dimethyl Acetal

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Compound of Interest

Compound Name: *Acrolein dimethyl acetal*

Cat. No.: *B1329541*

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Acrolein dimethyl acetal (3,3-dimethoxy-1-propene) is a valuable synthetic intermediate in organic chemistry, often used as a stable precursor to the highly reactive α,β -unsaturated aldehyde, acrolein.^[1] Its role in the synthesis of pharmaceuticals, fragrances, and other fine chemicals necessitates a thorough understanding of its physical and thermodynamic properties for process design, safety assessment, and reaction optimization.^{[1][2]} This guide provides a summary of the available thermodynamic and physical data for **acrolein dimethyl acetal**, details the experimental protocols for measuring these properties, and presents visual workflows for its synthesis and property determination.

Data Presentation: Physical and Thermodynamic Properties

The quantitative data for **acrolein dimethyl acetal** are summarized in the tables below. It is critical to note that while physical properties are generally supported by experimental data, the core thermodynamic properties like enthalpy and Gibbs free energy of formation are primarily available through computational estimation methods.

Table 1: Physical Properties of **Acrolein Dimethyl Acetal**

| Property | Value | Source |
|---------------------------------------|---|--------|
| Molecular Formula | C ₅ H ₁₀ O ₂ | [3] |
| Molecular Weight | 102.13 g/mol | [3] |
| CAS Number | 6044-68-4 | [3] |
| Appearance | Colorless liquid | [4][5] |
| Boiling Point (at 760 mmHg) | 89-90 °C | [3][6] |
| Density (at 25 °C) | 0.862 g/mL | [3] |
| Refractive Index (n _{20/D}) | 1.395 | [3] |
| Vapor Pressure | 85.0 mmHg (11.33 kPa) at 25 °C (estimated) | [4][5] |
| Flash Point | -3 °C (26.6 °F) - closed cup | [3] |
| Water Solubility | 3.703e+004 mg/L at 25 °C (estimated) | [7] |

Table 2: Calculated Thermodynamic Properties of **Acrolein Dimethyl Acetal**

The following thermodynamic properties have been estimated using the Joback group-contribution method, a well-established technique for predicting thermochemical data from molecular structure.[4][8][9] Experimental verification of these values is recommended for critical applications.

| Property | Value | Unit | Method | Source |
|--|----------------------------------|-----------|---------------|--------|
| Standard Enthalpy of Formation (gas, 298.15 K) | -290.82 | kJ/mol | Joback Method | [8] |
| Standard Gibbs Free Energy of Formation (298.15 K) | -133.38 | kJ/mol | Joback Method | [8] |
| Enthalpy of Vaporization (at normal boiling point) | 30.49 | kJ/mol | Joback Method | [8] |
| Enthalpy of Fusion | 6.28 | kJ/mol | Joback Method | [8] |
| Ideal Gas Heat Capacity (Cp) | See Temperature Dependence Below | J/(mol·K) | Joback Method | [8] |
| Critical Temperature (Tc) | 527.84 | K | Joback Method | [8] |
| Critical Pressure (Pc) | 3534.66 | kPa | Joback Method | [8] |

Note on Ideal Gas Heat Capacity (Cp): The Joback method calculates Cp as a function of temperature using a polynomial equation: $C_p(T) = A + B \cdot T + C \cdot T^2 + D \cdot T^3$. The specific group-contribution parameters for **acrolein dimethyl acetal** would be required to use this formula.

Experimental Protocols

While specific experimental studies on the thermodynamics of **acrolein dimethyl acetal** are not readily available in the literature, the following sections describe the standard, detailed methodologies that would be employed to determine these properties.

Synthesis of Acrolein Dimethyl Acetal

Acrolein dimethyl acetal is typically synthesized via the acid-catalyzed reaction of acrolein with an excess of methanol or an orthoformate.^[10] The use of an orthoformate, such as trimethyl orthoformate, is often preferred as it can drive the reaction to completion with high selectivity and fewer side products due to steric hindrance effects.^[10]

Methodology:

- **Reactor Setup:** A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser. The flask is placed in a temperature-controlled water bath.
- **Reagent Charging:** Trimethyl orthoformate is charged into the reaction flask along with a catalytic amount of an acid, such as p-toluenesulfonic acid or sulfuric acid.^[10]
- **Reaction Initiation:** The mixture is stirred and brought to the reaction temperature (typically between 30-40 °C).^[10]
- **Acrolein Addition:** Acrolein is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed the set point.
- **Reaction and Quenching:** After the addition is complete, the mixture is stirred for an additional 2-4 hours to ensure the reaction goes to completion.^[11] The reaction is then quenched by adding an alkaline substance, such as sodium carbonate, to neutralize the acid catalyst to a pH of 7-7.5.^[10]
- **Purification:** The neutralized mixture is filtered to remove any solids. The resulting liquid is then purified by fractional distillation under atmospheric pressure. The fraction boiling between 89-91 °C is collected as the pure **acrolein dimethyl acetal** product.^[10]

Determination of Vapor Pressure (Static Method)

The static method is a direct and widely used technique for accurately measuring the vapor pressure of a liquid over a range of temperatures.^{[12][13]}

Methodology:

- **Sample Preparation:** A high-purity sample of **acrolein dimethyl acetal** is degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles under high vacuum.
- **Apparatus Setup:** The degassed sample is introduced into a thermostatted vessel connected to a pressure transducer (e.g., a capacitance manometer). The entire apparatus is evacuated to a high vacuum (e.g., 10^{-5} Pa).[\[12\]](#)
- **Temperature Control:** The sample vessel is immersed in a liquid bath with precise temperature control (typically ± 0.01 K).
- **Equilibration:** The sample is allowed to equilibrate at a set temperature until the pressure reading from the transducer becomes stable, indicating that the vapor is in equilibrium with the liquid.
- **Data Collection:** The equilibrium vapor pressure and the corresponding temperature are recorded.
- **Temperature Variation:** The temperature of the bath is systematically varied, and the vapor pressure is measured at each new equilibrium point, allowing for the determination of the vapor pressure curve. The data can be fitted to equations like the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.[\[14\]](#)

Determination of Heat Capacity (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a common and effective method for measuring the specific heat capacity of liquids.[\[15\]](#) Special considerations, such as using sealed pans, are necessary for volatile compounds like **acrolein dimethyl acetal** to prevent mass loss during heating.[\[16\]](#)

Methodology:

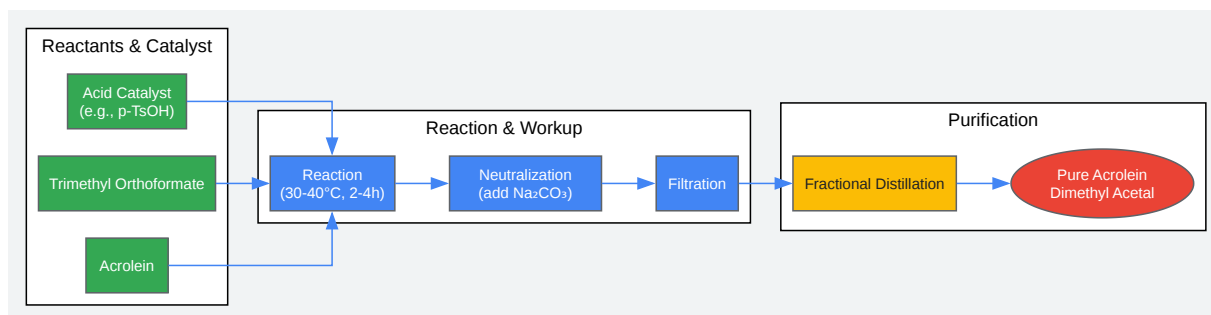
- **Calorimeter Calibration:** The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium and sapphire).

- Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of **acrolein dimethyl acetal** is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- Measurement Protocol (Three-Step Method):
 - Baseline Run: A measurement is performed with two empty, sealed pans to obtain the baseline heat flow.
 - Sapphire Run: A sapphire standard of known mass is placed in the sample pan, and the measurement is repeated under the same temperature program.
 - Sample Run: The sapphire is replaced with the sealed sample pan containing **acrolein dimethyl acetal**, and the measurement is performed a third time.
- Temperature Program: Each run consists of heating the sample, reference, and baseline through the desired temperature range (e.g., from 273 K to 353 K) at a constant heating rate (e.g., 10 K/min).^[1]
- Calculation: The specific heat capacity (C_p) of the sample at a given temperature is calculated using the following equation: $C_{p,\text{sample}} = (C_{p,\text{sapphire}}) \times (m_{\text{sapphire}} / m_{\text{sample}}) \times [(HF_{\text{sample}} - HF_{\text{baseline}}) / (HF_{\text{sapphire}} - HF_{\text{baseline}})]$ where HF is the heat flow signal and m is the mass.

Mandatory Visualization

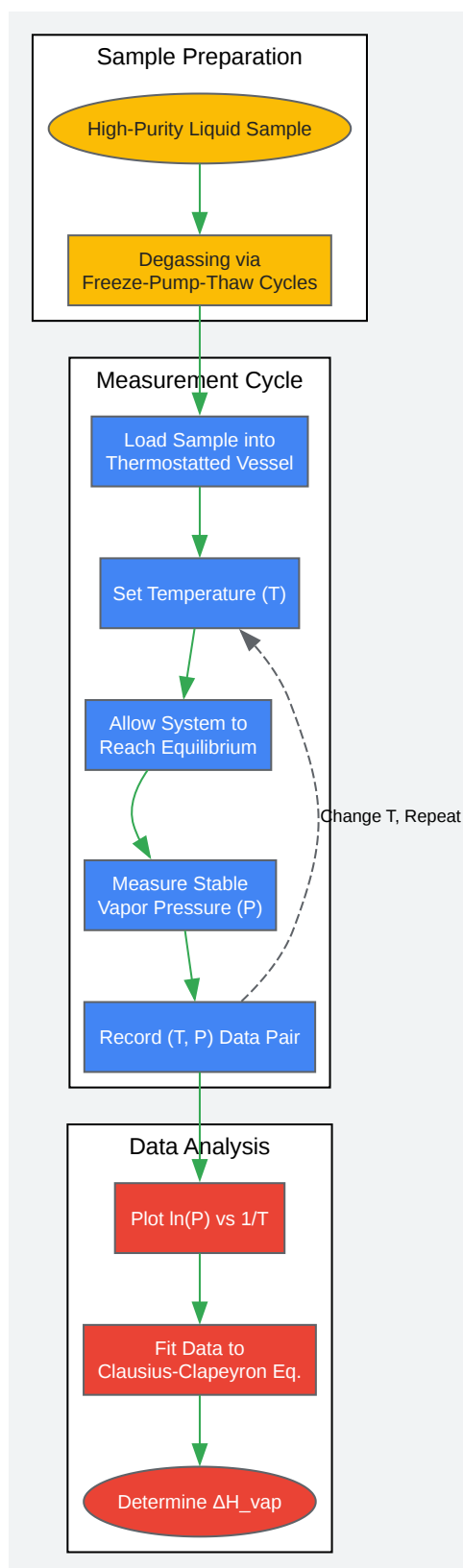
Logical and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes related to **acrolein dimethyl acetal**.



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Caption: Synthesis workflow for **acrolein dimethyl acetal**.



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Caption: Workflow for vapor pressure determination by the static method.

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